molecular formula C13H26NO6PS B14451982 N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester CAS No. 23701-49-7

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester

Cat. No.: B14451982
CAS No.: 23701-49-7
M. Wt: 355.39 g/mol
InChI Key: XRTYAJJFXDKTML-LBPRGKRZSA-N
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Description

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that features a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester typically involves the acylation of thiols. One common method is the reaction of a carboxylic acid derivative with a thiol in the presence of a coupling reagent such as TFFH (tetrafluorohydroxyborate) to form the thioester bond . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides, while reduction can produce thiols or alcohols.

Scientific Research Applications

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(((Diethoxyphosphinyl)thio)acetyl)-β-alanine ethyl ester
  • N-(((Diethoxyphosphinyl)thio)acetyl)-glycine ethyl ester

Uniqueness

N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is unique due to its specific structure, which includes the L-valine moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

23701-49-7

Molecular Formula

C13H26NO6PS

Molecular Weight

355.39 g/mol

IUPAC Name

ethyl (2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H26NO6PS/c1-6-18-13(16)12(10(4)5)14-11(15)9-22-21(17,19-7-2)20-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1

InChI Key

XRTYAJJFXDKTML-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=O)(OCC)OCC

Origin of Product

United States

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